2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde
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Overview
Description
2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H12N2O6 It is characterized by the presence of a benzaldehyde group substituted with a 2,4-dinitrobenzyl ether and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2,4-dinitrobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: 2-[(2,4-Diaminobenzyl)oxy]-3-methoxybenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(2,4-Dinitrobenzyl)oxy]benzaldehyde
- 3-[(2,4-Dinitrobenzyl)oxy]tricyclo[4.2.0.0(2,5)]octane
Uniqueness
2-[(2,4-Dinitrobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the presence of both nitro groups and a methoxy group on the benzaldehyde scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(2,4-dinitrophenyl)methoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O7/c1-23-14-4-2-3-10(8-18)15(14)24-9-11-5-6-12(16(19)20)7-13(11)17(21)22/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJIAABMUULPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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